molecular formula C7H9BO4 B062145 (4-Hydroxy-3-methoxyphenyl)boronic acid CAS No. 182344-21-4

(4-Hydroxy-3-methoxyphenyl)boronic acid

Cat. No. B062145
CAS RN: 182344-21-4
M. Wt: 167.96 g/mol
InChI Key: UZFBWSFTHSYXCN-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their wide applications in organic chemistry and medicinal chemistry .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(4-Hydroxy-3-methoxyphenyl)boronic acid” is C7H9BO4 . The InChI code is 1S/C7H9BO4/c1-12-7-4-5 (8 (10)11)2-3-6 (7)9/h2-4,9-11H,1H3 .


Chemical Reactions Analysis

Boronic acids form reversible covalent bonds with Lewis bases . They have been used in various chemical reactions, including Suzuki-Miyaura coupling and Stille coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Hydroxy-3-methoxyphenyl)boronic acid” is 167.96 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Suzuki-Miyaura Coupling

This compound is used as a reactant in Suzuki-Miyaura coupling . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Stille Coupling

“(4-Hydroxy-3-methoxyphenyl)boronic acid” is also used in Stille coupling reactions . These reactions are powerful tools for creating carbon-carbon bonds and are commonly used in the synthesis of complex organic molecules.

Palladium-Catalyzed Aminocarbonylation

This compound is used in palladium-catalyzed aminocarbonylation reactions . Aminocarbonylation is a type of carbonylation reaction that introduces an amine group into a molecule.

Cross-Coupling Reactions

“(4-Hydroxy-3-methoxyphenyl)boronic acid” is used in various cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are a key tool in organic chemistry.

Sensing Applications

Boronic acids, including “(4-Hydroxy-3-methoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Preparation of Bio-Supported Palladium Nanoparticles

“(4-Hydroxy-3-methoxyphenyl)boronic acid” is used in the Suzuki reaction for the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts .

Mechanism of Action

Target of Action

(4-Hydroxy-3-methoxyphenyl)boronic acid, also known as 4-HYDROXY-3-METHOXYPHENYLBORONIC ACID, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium complexes used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (4-Hydroxy-3-methoxyphenyl)boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (4-Hydroxy-3-methoxyphenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign, which suggests they may have good bioavailability .

Result of Action

The result of the action of (4-Hydroxy-3-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (4-Hydroxy-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound is used, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFBWSFTHSYXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468512
Record name (4-Hydroxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-3-methoxyphenyl)boronic acid

CAS RN

182344-21-4
Record name (4-Hydroxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (4-Hydroxy-3-methoxyphenyl)boronic acid in the context of the presented research?

A1: (4-Hydroxy-3-methoxyphenyl)boronic acid plays a crucial role as a reagent in the synthesis of eugenol. The research demonstrates the successful palladium-catalyzed allylic arylation of allyl phenyl ether with (4-Hydroxy-3-methoxyphenyl)boronic acid pinacol ester to produce eugenol. [] This highlights the compound's utility in synthesizing complex molecules relevant to various fields, including fragrance and flavoring industries.

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